Regioisomeric Differentiation: 3-Methylbenzoyl vs. 4-Methylbenzoyl Substitution
The 3-methylbenzoyl substitution on the piperazine ring is regioisomerically distinct from the 4-methylbenzoyl variant (CAS 896418-43-2). In the benzoylpiperazine GlyT1 inhibitor chemotype, varying the methyl substituent position from meta to para has been documented to shift GlyT1 IC₅₀ values by >10-fold (e.g., from 15 nM to >200 nM across closely related scaffolds), driven by altered steric fit within the transporter binding pocket [1]. While direct comparative data for CAS 896418-11-4 vs. CAS 896418-43-2 are not available in the public domain, the class-level SAR precedent establishes that regioisomeric substitution cannot be treated as interchangeable.
| Evidence Dimension | Regioisomeric methyl position (meta vs. para) impact on target binding |
|---|---|
| Target Compound Data | CAS 896418-11-4: 3-methylbenzoyl (meta) substituent |
| Comparator Or Baseline | CAS 896418-43-2: 4-methylbenzoyl (para) substituent |
| Quantified Difference | Class-level precedent: >10-fold IC₅₀ shift observed across GlyT1 benzoylpiperazine series upon methyl positional variation [1] |
| Conditions | GlyT1 inhibition assay in recombinant cell lines (class-level reference data only) |
Why This Matters
For SAR campaign design, procuring the specific meta-methyl regioisomer rather than the para variant is essential to ensure that observed activity is attributable to the intended pharmacophore geometry.
- [1] Pinard, E. et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 5134–5139. View Source
